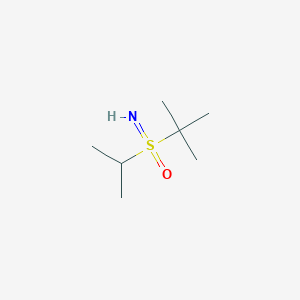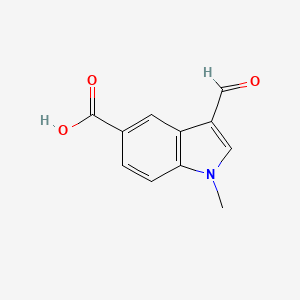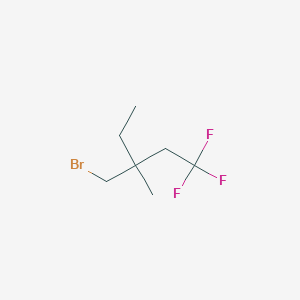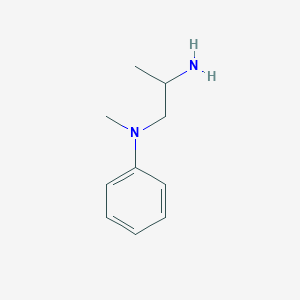amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyloxycarbonyl-protected ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the cyclopropanation of an appropriate alkene followed by the introduction of the benzyloxycarbonyl-protected ethylamino group. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclopropanation and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its target. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, used in studies of plant growth and development.
Ethyl 1-[[(benzyloxy)carbonyl]amino]-3-cyclopentene-1-carboxylate: A related compound with a similar benzyloxycarbonyl-protected amino group but a different ring structure.
Uniqueness: 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[ethyl(phenylmethoxycarbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-15(14(8-9-14)12(16)17)13(18)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17) |
InChI Key |
YLIBZKFUVPXQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)







![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)
